2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with phthalic anhydride to form the intermediate isoindole compound. This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives
Scientific Research Applications
2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenyl)-4-quinolinyl (2-methyl-1-piperidinyl)methanone
- 4-(2,3-dimethylphenyl)piperazin-1-yl (2-(3,4-dimethylphenyl)quinolin-4-yl)methanone
Uniqueness
Compared to similar compounds, 2-(3,4-dimethylphenyl)-5-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique structural features, such as the presence of multiple aromatic rings and carbonyl groups
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O5/c1-17-5-9-23(13-19(17)3)34-30(37)25-11-7-21(15-27(25)32(34)39)29(36)22-8-12-26-28(16-22)33(40)35(31(26)38)24-10-6-18(2)20(4)14-24/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGVQMZXQRTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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